molecular formula C12H13N3O2 B13882265 5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid

5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid

Cat. No.: B13882265
M. Wt: 231.25 g/mol
InChI Key: MAQIDRKEAAQBHX-UHFFFAOYSA-N
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Description

5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an ethylamino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, phenylhydrazine can react with ethyl acetoacetate under acidic conditions to form 1-phenylpyrazole.

    Introduction of the Ethylamino Group: The ethylamino group can be introduced via nucleophilic substitution. For example, 1-phenylpyrazole can be reacted with ethylamine in the presence of a base such as sodium hydride.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Scientific Research Applications

5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpyrazole: Lacks the ethylamino and carboxylic acid groups, making it less versatile in chemical reactions.

    5-Amino-1-phenylpyrazole-3-carboxylic acid: Similar structure but with an amino group instead of an ethylamino group, leading to different reactivity and biological activity.

    5-(Methylamino)-1-phenylpyrazole-3-carboxylic acid: Contains a methylamino group, which may result in different pharmacokinetic properties.

Uniqueness

5-(Ethylamino)-1-phenylpyrazole-3-carboxylic acid is unique due to the presence of both the ethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(ethylamino)-1-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H13N3O2/c1-2-13-11-8-10(12(16)17)14-15(11)9-6-4-3-5-7-9/h3-8,13H,2H2,1H3,(H,16,17)

InChI Key

MAQIDRKEAAQBHX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NN1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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